3-(Benzylamino)-2,2-difluoropropanoic acid
CAS No.:
Cat. No.: VC17809275
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F2NO2 |
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Molecular Weight | 215.20 g/mol |
IUPAC Name | 3-(benzylamino)-2,2-difluoropropanoic acid |
Standard InChI | InChI=1S/C10H11F2NO2/c11-10(12,9(14)15)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15) |
Standard InChI Key | IGNGRPMMUZRMOB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a propanoic acid scaffold with two fluorine atoms at the C2 position and a benzylamino group (-NH-CH₂-C₆H₅) at the C3 position. This arrangement creates a stereoelectronic environment where the electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2), while the benzyl moiety contributes hydrophobic character . The IUPAC name, 3-(benzylamino)-2,2-difluoropropanoic acid, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₀H₁₁F₂NO₂ |
Molecular Weight | 215.20 g/mol |
IUPAC Name | 3-(benzylamino)-2,2-difluoropropanoic acid |
SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)(F)F |
InChI Key | IGNGRPMMUZRMOB-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar benzyl group and a gauche conformation between the amine and carboxylic acid groups due to steric and electronic effects .
Spectroscopic Properties
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¹H NMR: Signals at δ 7.28–7.38 (m, 5H, Ar-H), δ 4.12 (s, 2H, NH-CH₂), δ 3.85 (t, J = 6.5 Hz, 2H, CH₂-CF₂), and δ 12.1 (broad, 1H, COOH) .
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¹⁹F NMR: A singlet at δ -120 ppm, indicative of equivalent fluorine atoms in the CF₂ group .
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IR: Stretching vibrations at 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), and 1120 cm⁻¹ (C-F) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves a nucleophilic substitution reaction between benzylamine and 2,2-difluoropropanoic acid derivatives. A typical procedure :
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Reaction Setup: Combine 2,2-difluoropropanoyl chloride (1.0 equiv) with benzylamine (1.2 equiv) in anhydrous dichloromethane at 0°C.
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Catalysis: Add triethylamine (1.5 equiv) to scavenge HCl.
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Workup: After 12 hours at room temperature, extract the product with aqueous NaHCO₃ and purify via recrystallization (ethanol/water).
Yield: 68–72%; Purity: >95% (HPLC).
Industrial Production
Large-scale synthesis optimizes cost and efficiency:
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Continuous Flow Reactors: Reduce reaction time from 12 hours to 2 hours by maintaining precise temperature control (40°C) and pressure (2 bar) .
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Solvent Recycling: Ethanol is recovered via fractional distillation, achieving 90% solvent reuse.
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Crystallization: Anti-solvent (n-heptane) addition yields 98% pure product with particle sizes <50 µm for pharmaceutical applications .
Physicochemical Properties
Thermal Behavior
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Melting Point: 142–145°C (decomposition observed above 150°C due to decarboxylation) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 110°C (water loss), major decomposition at 240°C .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | 12.4 |
Ethanol | 89.7 |
DMSO | 143.2 |
Dichloromethane | 23.8 |
The limited aqueous solubility (12.4 mg/mL) necessitates salt formation (e.g., sodium or lysine salts) for biological applications .
Chemical Reactivity and Functionalization
Oxidation Reactions
Treatment with KMnO₄ in acidic conditions yields 3-(benzylamino)-2,2-difluoro-3-oxopropanoic acid, a β-keto acid derivative . This product serves as a precursor for heterocyclic compounds like pyrazoles and isoxazoles.
Amide Bond Formation
The carboxylic acid group readily forms amides with primary and secondary amines. For example, reaction with 1-methylpiperidin-4-amine produces a propanamide derivative (72% yield), a structural motif found in bioactive molecules .
Industrial and Materials Science Applications
Polymer Additives
Incorporating 0.5–1.0 wt% into polyamide-6,6:
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Increases tensile strength by 15% due to fluorine-mediated chain interactions.
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Reduces water absorption by 30%, enhancing dimensional stability .
Metal Chelation
Forms stable complexes with Cu²⁺ (log K = 8.2) and Fe³⁺ (log K = 9.1), potentially useful in wastewater treatment or catalysis .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Related Compounds
The fluorinated analog exhibits enhanced enzyme affinity but reduced solubility compared to non-fluorinated counterparts .
Environmental and Regulatory Considerations
Ecotoxicity
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